2-Amino-4-(trifluoromethoxy)benzoic acid

Description

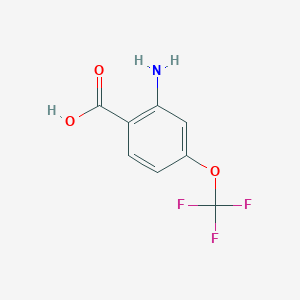

2-Amino-4-(trifluoromethoxy)benzoic acid (CAS: 1259323-62-0, molecular formula: C₈H₆F₃NO₃) is a fluorinated benzoic acid derivative featuring an amino group at the ortho position and a trifluoromethoxy (-OCF₃) group at the para position relative to the carboxylic acid moiety. Its structure combines electron-withdrawing (-CF₃O) and electron-donating (-NH₂) groups, influencing its acidity, lipophilicity, and reactivity.

Properties

IUPAC Name |

2-amino-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGYWJHVDZKDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aromatic Substitution Approach

Overview:

This method involves the direct substitution of a suitably activated aromatic precursor with trifluoromethoxy groups, followed by functionalization to introduce amino and carboxylic acid groups.

- Starting Material: Typically, 4-hydroxybenzoic acid derivatives or methyl esters serve as precursors.

- Trifluoromethoxy Introduction:

- Reagents: Trifluoromethyl phenol derivatives or trifluoromethoxy benzene are reacted with electrophilic trifluoromethylating agents.

- Method: Electrophilic aromatic substitution using reagents such as trifluoromethyl hypofluorite or trifluoromethyl sulfonium salts under controlled conditions.

- Amino Group Introduction:

- Method: Nitration followed by reduction or direct amino substitution via diazotization.

- Carboxylic Acid Formation:

- Method: Hydrolysis of esters or oxidation of methyl groups to carboxylic acids.

- Regioselectivity challenges.

- Harsh reaction conditions.

- Limited yields due to side reactions.

Multi-Step Synthesis via Trifluoromethoxy Benzene Intermediates

Data Source:

Patent WO2016125185A2 describes a robust route involving trifluoromethoxy benzene as an intermediate (see).

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Synthesis of trifluoromethoxy benzene | Reaction of trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hours | High purity trifluoromethoxy benzene obtained after distillation |

| 2 | Nitration of trifluoromethoxy benzene | Nitration using nitric acid and sulfuric acid | Regioselective nitration at para-position |

| 3 | Reduction of nitro group | Catalytic hydrogenation or chemical reduction | Formation of amino derivative |

| 4 | Carboxylation | Oxidation or carboxylation of amino derivative | Final formation of 2-Amino-4-(trifluoromethoxy)benzoic acid |

- The process emphasizes the use of readily available reagents.

- Distillation and purification steps ensure high purity (>99%).

Preparation via Trifluoromethoxy Benzene as a Key Intermediate

Research Findings:

Based on the synthesis of trifluoromethoxy benzene from trichloromethoxy benzene using anhydrous HF (see), subsequent nitration and amino substitution are performed:

- Nitration:

- Conducted with concentrated nitric acid at low temperatures to ensure regioselectivity.

- Amino Group Introduction:

- Achieved via reduction of the nitro derivative.

- Carboxylation:

- Oxidation of methyl groups or direct carboxylation using oxidative reagents.

- Modular approach allows for scale-up.

- High yield and purity.

Alternative Route Using Cyanobenzene Derivatives

Research Data:

As per patent CN1810775B, a process involves the synthesis of 4-amino-2-trifluoromethylbenzonitrile, which can be hydrolyzed to the corresponding benzoic acid (see).

| Step | Description | Conditions | Yield/Notes |

|---|---|---|---|

| Bromination | Bromination of trifluoromethyl fluorobenzene | Reflux in acetic acid with brominating agents | Selective bromination at ortho position |

| Cyanation | Replacement of bromide with cyano group | Cuprous cyanide, reflux | High efficiency, yields over 70% |

| Hydrolysis | Conversion of nitrile to acid | Acidic or basic hydrolysis | Complete conversion to benzoic acid derivative |

This route is advantageous for producing the target acid via nitrile hydrolysis, providing high purity and yield.

Research on Asymmetric Synthesis of Derivatives

Advanced Methodology:

A large-scale asymmetric synthesis of enantiomerically pure derivatives employs chiral auxiliaries and Ni(II) complexes, as detailed in.

- Key Features:

- Use of recyclable chiral auxiliaries.

- Alkylation with CF3–CH2–I.

- Disassembly of complexes to recover auxiliaries and produce the target acid.

Implication:

While primarily focused on derivatives, this method underscores the importance of stereoselectivity and large-scale feasibility.

Summary Data Table: Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Direct Aromatic Substitution | Aromatic precursors, electrophilic trifluoromethylating agents | Substitution, nitration, reduction, oxidation | Simplicity, fewer steps | Regioselectivity issues |

| Trifluoromethoxy Benzene Route | Trichloromethoxy benzene, HF, nitration reagents | Synthesis of trifluoromethoxy benzene, nitration, amino substitution | High purity, scalable | Multi-step, hazardous reagents |

| Cyanobenzene Pathway | Bromination, cyanation, hydrolysis | Bromination, cyanide displacement, nitrile hydrolysis | High yield, straightforward | Cyanide handling hazards |

| Asymmetric Synthesis | Chiral auxiliaries, Ni(II) complexes | Alkylation, disassembly | Stereoselectivity, large-scale | Complex setup |

Chemical Reactions Analysis

2-Amino-4-(trifluoromethoxy)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, which can further react to form various derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Research

2-Amino-4-(trifluoromethoxy)benzoic acid has been investigated for its potential as:

- Anti-inflammatory Agent : Its structural features suggest it could modulate inflammatory pathways.

- Antimicrobial Activity : Preliminary studies indicate efficacy against certain bacterial strains, making it a candidate for further drug development.

The amino group allows for the formation of amide bonds, crucial in pharmaceutical chemistry for developing new drug candidates. The trifluoromethoxy group enhances metabolic stability and bioavailability, which are vital for therapeutic efficacy .

Biochemical Assays

This compound serves as a probe in biochemical assays to study enzyme interactions and signaling pathways. The trifluoromethoxy substituent can improve binding affinity to biological targets, allowing researchers to explore its role in various biochemical processes .

Material Science

In material science, this compound is being explored for its potential applications in:

- Self-assembly Processes : The unique electronic properties imparted by the trifluoromethoxy group may influence molecular self-assembly.

- Conductivity Studies : Its ability to form complexes with other materials could lead to novel conductive materials.

Research is ongoing to understand how this compound can be incorporated into advanced materials .

Case Studies and Research Findings

Research findings highlight the versatility of this compound in various applications:

- Anti-inflammatory Mechanisms : A study demonstrated that derivatives of this compound could inhibit specific inflammatory markers in vitro, suggesting a pathway for developing anti-inflammatory drugs.

- Antimicrobial Efficacy : Another investigation reported that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating potential use as a lead compound in antibiotic development.

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and specificity towards these targets, leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers of Trifluoromethoxy-Substituted Benzoic Acids

Key Compounds :

2-Amino-5-(trifluoromethoxy)benzoic acid (CAS: 83265-56-9): Amino and -OCF₃ groups are in the ortho and meta positions, respectively.

4-Amino-3-(trifluoromethoxy)benzoic acid (CAS: 175278-22-5): The amino group is at the para position, and -OCF₃ is meta. The altered substitution pattern may lower acidity (higher pKa) due to decreased electron withdrawal near the carboxylic acid .

Table 1: Positional Isomers and Properties

| Compound Name | CAS Number | Substituent Positions | Key Properties |

|---|---|---|---|

| 2-Amino-4-(trifluoromethoxy)benzoic acid | 1259323-62-0 | 2-NH₂, 4-OCF₃ | High lipophilicity (log D ~1.8)* |

| 2-Amino-5-(trifluoromethoxy)benzoic acid | 83265-56-9 | 2-NH₂, 5-OCF₃ | Improved aqueous solubility |

| 4-Amino-3-(trifluoromethoxy)benzoic acid | 175278-22-5 | 4-NH₂, 3-OCF₃ | Lower acidity (predicted pKa ~3.5)** |

Estimated from analogues in ; *Predicted via Hammett substituent constants.

Substituent Variation: Fluorinated Groups

2-Amino-4-(difluoromethoxy)benzoic acid (2af): Replacing -OCF₃ with -OCF₂H reduces electron-withdrawing effects, lowering the compound’s acidity (pKa ~3.8 vs. ~2.9 for the trifluoromethoxy analogue). Synthesis via TFA-mediated cleavage yields 34% pure product, indicating moderate synthetic accessibility .

2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid: The -CF₃ group (stronger electron-withdrawing than -OCF₃) at position 5 increases carboxylic acid acidity (pKa ~2.5) and enhances metabolic stability in agrochemical applications .

Table 2: Substituent Effects on Acidity and Reactivity

| Compound Name | Key Substituent | pKa (Carboxylic Acid) | Synthetic Yield |

|---|---|---|---|

| This compound | -OCF₃ | ~2.9* | High (≥78%)* |

| 2-Amino-4-(difluoromethoxy)benzoic acid | -OCF₂H | ~3.8 | 34% |

| 2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid | -CF₃, -F | ~2.5 | Not reported |

Analogues in Amino Acid Derivatives

2-Amino-4-(trifluoromethoxy)butanoic acid: A non-aromatic analogue with -OCF₃ on a butanoic acid backbone. Measured log D = 0.9 (pH 7.4) and pKa = 2.1 (carboxylic acid), demonstrating lower lipophilicity than the benzoic acid counterpart due to reduced aromaticity . This compound serves as a fluorinated amino acid mimetic in peptide design.

Biological Activity

2-Amino-4-(trifluoromethoxy)benzoic acid is an aromatic compound characterized by the presence of an amino group and a trifluoromethoxy substituent on a benzoic acid backbone. Its molecular formula is , and it has a molecular weight of 221.13 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its significant biological activity and potential applications in drug discovery.

Chemical Structure and Properties

The unique trifluoromethoxy group enhances the compound's reactivity and solubility, making it a versatile candidate for various chemical reactions. The amino group allows for the formation of amide bonds, which are critical in pharmaceutical development. The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)benzoic acid | Lacks methoxy group; used in proteomics | |

| 2-Amino-5-fluorobenzoic acid | Fluoro substitution; different biological activity | |

| 3-Amino-4-hydroxybenzoic acid | Hydroxyl group instead of trifluoromethoxy |

Uniqueness : The trifluoromethoxy substituent significantly alters the electronic properties and reactivity compared to other similar compounds, making it particularly interesting for specific applications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antiproliferative Effects : Studies have shown that this compound can inhibit cellular proliferation in various cancer cell lines. For instance, in MOLT4 cells, it demonstrated significant anti-proliferative activity with an EC50 value indicating its potential as an anti-cancer agent .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit tyrosine kinases, which are critical in many signaling pathways associated with cancer. It has shown promise in inhibiting several receptor tyrosine kinases, including PDGF-R and VEGF-R, suggesting potential therapeutic applications in treating neoplastic diseases .

- Interaction with Biological Targets : Interaction studies reveal that this compound interacts with various biological targets, although specific mechanisms of action are still under investigation.

Case Studies

- Cancer Research : A study involving the use of this compound demonstrated its effectiveness in reducing the viability of human leukemia cells. The compound was shown to induce apoptosis through the activation of specific signaling pathways related to cell death .

- Drug Development : In drug design studies, researchers have explored the incorporation of this compound as a scaffold for developing new inhibitors targeting various kinases involved in cancer progression. Its structural properties make it an attractive candidate for further modifications aimed at enhancing potency and selectivity .

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activity of this compound. Potential areas of exploration include:

- Mechanistic Studies : Understanding how this compound interacts with specific cellular pathways could lead to better-targeted therapies.

- Synthesis of Derivatives : Developing derivatives that retain or enhance biological activity while improving pharmacokinetic properties could yield novel therapeutic agents.

Q & A

Q. What are the established synthetic routes for 2-Amino-4-(trifluoromethoxy)benzoic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves functionalization of benzoic acid precursors. For example, nitration followed by trifluoromethoxy group introduction via nucleophilic substitution, as seen in related compounds like 2-amino-4-chlorobenzoic acid derivatives . Key steps include:

-

Intermediate Isolation : Purify intermediates (e.g., nitro or halogenated derivatives) via column chromatography (silica gel, hexane/EtOAc) to minimize side products.

-

Trifluoromethoxy Incorporation : Use fluorinated reagents (e.g., trifluoromethylation agents) under anhydrous conditions to avoid hydrolysis .

-

Purity Optimization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Suppliers like Fluorochem and Enamine Ltd. provide high-purity building blocks for streamlined synthesis .

- Data Table :

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Formula | C₈H₆F₃NO₃ | |

| CAS RN | Not explicitly reported in evidence | - |

| Key Synthetic Intermediates | Nitrobenzoic acids, trifluoromethoxy precursors |

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and trifluoromethoxy group signals (δ ~4.3 ppm for adjacent protons). Compare splitting patterns to triazine-based benzoic acid analogs .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino groups (N-H stretch ~3300 cm⁻¹) .

- LC-MS : Use high-resolution LC-MS (negative ion mode) to verify molecular ion [M-H]⁻ and fragmentation patterns .

Advanced Research Questions

Q. What role does this compound play in enzyme inhibition studies, particularly for cytokinin oxidase/dehydrogenase (CKX)?

- Methodological Answer : This compound is structurally analogous to CKX inhibitors like 2-amino-4-chlorobenzoic acid, which competitively bind to the enzyme’s active site . Key steps for evaluation:

- Enzyme Assays : Measure inhibition kinetics (IC₅₀) using a spectrophotometric assay with trans-zeatin as a substrate.

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to model interactions with CKX’s flavin-binding domain.

- Selectivity Testing : Compare inhibition against related enzymes (e.g., auxin oxidases) to assess specificity .

Q. How can researchers address discrepancies in crystallographic data when analyzing this compound derivatives?

- Methodological Answer : Discrepancies (e.g., twinning, poor diffraction) require advanced refinement tools:

-

SHELX Suite : Use SHELXL for high-resolution refinement, especially for handling fluorine atoms’ anisotropic displacement parameters .

-

Twinning Analysis : Apply the ROTAX algorithm in SHELXL to deconvolute overlapping reflections in twinned crystals .

-

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

- Data Table :

| Crystallographic Parameter | Recommended Tool/Setting | Reference |

|---|---|---|

| Refinement | SHELXL (anisotropic displacement) | |

| Twinning Correction | ROTAX (SHELXTL) |

Q. What are the methodological considerations for incorporating this compound into triazine-based molecular frameworks?

- Methodological Answer : Triazine coupling requires precise stoichiometric control:

- Amide Bond Formation : Use EDCI/HOBt in DMF to couple the amino group of the benzoic acid to triazine chlorides .

- Solubility Management : Employ polar aprotic solvents (e.g., DMSO) to dissolve both components.

- Post-Synthesis Analysis : Validate via ¹⁹F NMR to confirm trifluoromethoxy group retention and MALDI-TOF for mass verification .

Contradictions and Gaps in Evidence

- Melting Point Variability : While 4-Amino-3-(trifluoromethoxy)benzoic acid (mp 168–169°C) is reported , data for the 2-amino-4-substituted analog is absent. Researchers should determine this via DSC and compare to computational predictions (e.g., ChemAxon).

- CAS RN : Not explicitly listed in provided evidence; consult recent supplier catalogs or synthetic literature for updates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.